4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC17995241
Molecular Formula: C9H4F6N2O
Molecular Weight: 270.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4F6N2O |
|---|---|
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | 4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C9H4F6N2O/c10-8(11,12)7-16-4-2-1-3-5(6(4)17-7)18-9(13,14)15/h1-3H,(H,16,17) |
| Standard InChI Key | VZGCIAADKNMEIO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole scaffold—a fused bicyclic system comprising a benzene ring conjugated to an imidazole moiety. Key substituents include:
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A trifluoromethoxy group (-OCF₃) at the 4-position of the benzene ring.
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A trifluoromethyl group (-CF₃) at the 2-position of the imidazole ring.
These electron-withdrawing groups significantly influence the compound’s electronic distribution, enhancing its metabolic stability and lipophilicity. The canonical SMILES representation, C1=CC2=C(C(=C1)OC(F)(F)F)N=C(N2)C(F)(F)F, underscores the spatial arrangement of substituents.
Physicochemical Characteristics
Table 1 summarizes critical physicochemical parameters:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₄F₆N₂O |
| Molecular Weight | 270.13 g/mol |
| IUPAC Name | 4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The LogP value suggests moderate lipophilicity, favorable for membrane permeability in biological systems. The trifluoromethoxy group’s strong electron-withdrawing nature lowers the compound’s pKa, enhancing stability under acidic conditions.
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for this compound is documented, analogous benzimidazoles are synthesized via cyclocondensation of o-phenylenediamines with carbonyl equivalents. A plausible route involves:
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N-Substitution: Reacting o-phenylenediamine with trifluoromethylating agents.
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Thiourea Formation: Treatment with 4-trifluoromethoxy phenyl isothiocyanate.
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Cyclodesulfurization: Visible light-mediated ring closure, as demonstrated in recent photocatalyst-free methodologies .
This one-pot approach, leveraging visible light for cyclodesulfurization, avoids toxic desulfurizing agents and achieves yields up to 92% in related systems .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitution at the 4- and 2-positions.
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Fluorine Stability: Avoiding defluorination under harsh reaction conditions.
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Scalability: Transitioning from milligram to gram-scale synthesis without yield loss .
Biological Activity and Mechanisms
Enzyme Inhibition
Benzimidazole derivatives are known inhibitors of kinases and proteases. Molecular docking studies suggest the trifluoromethoxy group in this compound could occupy hydrophobic pockets in enzyme active sites, disrupting substrate binding.
Applications in Drug Discovery
Lead Optimization
This compound serves as a scaffold for modifying:
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Solubility: Introducing polar groups at N1.
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Bioavailability: Adjusting fluorine substitution patterns.
Case Study: Anticancer Agents
Analogous compounds inhibit tubulin polymerization, a mechanism exploited in anticancer drug design. Substituting the 4-position with trifluoromethoxy may enhance binding to the colchicine site, as observed in preclinical models.
Comparative Analysis with Structural Analogs
Table 2 contrasts key features with 4-fluoro-5-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole:
| Property | 4-(Trifluoromethoxy)-2-(Trifluoromethyl)-1H-benzimidazole | 4-Fluoro-5-(Trifluoromethoxy)-2-(Trifluoromethyl)-1H-benzimidazole |
|---|---|---|
| Molecular Formula | C₉H₄F₆N₂O | C₉H₃F₇N₂O |
| Molecular Weight | 270.13 g/mol | 288.12 g/mol |
| Key Substituents | -OCF₃ (C4), -CF₃ (C2) | -F (C4), -OCF₃ (C5), -CF₃ (C2) |
| LogP | 3.2 | 3.8 |
| Antimicrobial Activity (MIC) | Not reported | 2–8 µg/mL (Gram-positive) |
The additional fluorine in the analog increases molecular weight and lipophilicity, correlating with enhanced antimicrobial potency.
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